Fmoc-L-2-Thienylalanine

Description

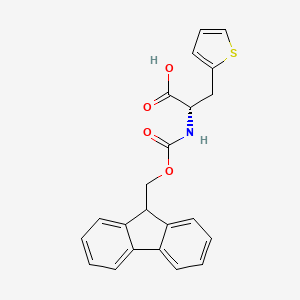

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBMQFMUHRNKTG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130309-35-2 | |

| Record name | Fmoc-L-2-Thienylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Key Properties :

- Physical State : Gray-white to pale beige crystalline powder .

- Melting Point : 218.5°C .

- Purity : ≥99% (HPLC) .

- Storage : Stable under inert conditions at 2–8°C in a dry, dark environment .

- Safety : Classified as an irritant (Xi) with a WGK Germany rating of 3 .

In peptide engineering, the thiophene group enhances resistance to enzymatic degradation and modulates interactions with hydrophobic protein domains .

Comparison with Similar Compounds

Fmoc-L-2-Thienylalanine belongs to a class of Fmoc-protected aromatic amino acids. Below is a detailed comparison with structurally analogous compounds, emphasizing molecular features, applications, and functional distinctions.

Structural and Functional Comparisons

Table 1: Comparative Analysis of this compound and Analogues

Key Distinctions and Research Findings

(i) Electronic and Steric Effects

- Thiophene vs. Phenyl Derivatives : The thiophene ring in this compound exhibits greater electron richness compared to phenyl groups, enhancing π-π stacking interactions in peptide architectures . In contrast, Fmoc-L-2-Methylphenylalanine’s methyl group increases hydrophobicity without significant electronic modulation .

- Fluorine Substitution : Fmoc-2-fluoro-L-phenylalanine introduces electronegativity, altering binding affinities in receptor-ligand studies .

(ii) Functional Group Versatility

- Boc-Amino Protection: Fmoc-4-(Boc-amino)-L-phenylalanine enables sequential deprotection for site-specific modifications, a feature absent in thienylalanine .

- Thiazole vs. Thiophene : Boc-L-4-thiazolylalanine’s nitrogen-containing thiazole ring facilitates metal coordination, unlike the sulfur-only thiophene .

(iii) Chiral Specificity

- The D-enantiomer (Fmoc-D-2-Thienylalanine) is used to probe stereochemical effects in peptide bioactivity, demonstrating enantiomer-dependent cytotoxicity in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.